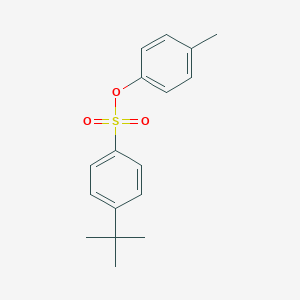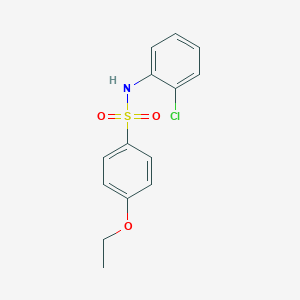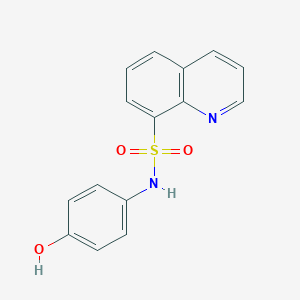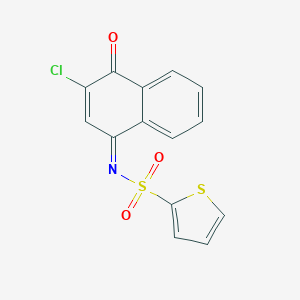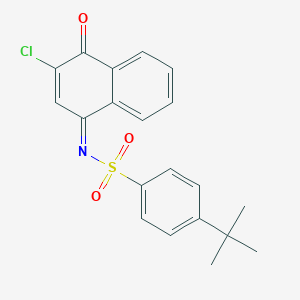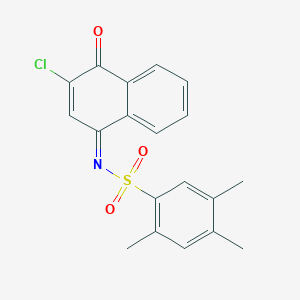![molecular formula C24H28N2O4S2 B281269 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being developed as a potential treatment for various B-cell malignancies. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Wirkmechanismus
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide selectively inhibits BTK, a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of B-cell malignancies. Inhibition of BTK by 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide leads to inhibition of downstream signaling pathways, induction of apoptosis, and inhibition of proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical models. In addition, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to inhibit BCR signaling and downstream signaling pathways in B-cells. 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has also been shown to have minimal effects on other signaling pathways, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK, and has been shown to have minimal effects on other signaling pathways. This makes it a useful tool for studying the role of BTK in BCR signaling and B-cell malignancies. However, the use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in lab experiments is limited by its availability and cost.
Zukünftige Richtungen
There are several potential future directions for the development and use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide. These include:
1. Combination therapy: 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may be used in combination with other targeted therapies or chemotherapy to enhance its efficacy in treating B-cell malignancies.
2. Biomarker identification: Identification of biomarkers that predict response to 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may help to identify patients who are most likely to benefit from treatment.
3. Development of resistance: Resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
4. Other indications: BTK is also involved in other signaling pathways, and BTK inhibitors such as 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may have potential applications in other diseases such as autoimmune disorders.
In conclusion, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK that has shown promising results in preclinical models of B-cell malignancies. Clinical trials are currently ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Further research is needed to understand the mechanisms of action and potential future applications of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide.
Synthesemethoden
The synthesis of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting the growth and proliferation of these malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in patients with B-cell malignancies.
Eigenschaften
Molekularformel |
C24H28N2O4S2 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
2,4,5-trimethyl-N-[4-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S2/c1-15-11-19(5)23(13-17(15)3)31(27,28)25-21-7-9-22(10-8-21)26-32(29,30)24-14-18(4)16(2)12-20(24)6/h7-14,25-26H,1-6H3 |
InChI-Schlüssel |
BNLMZYAWYZYVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



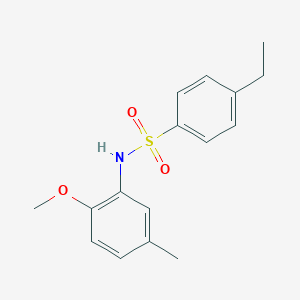
![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
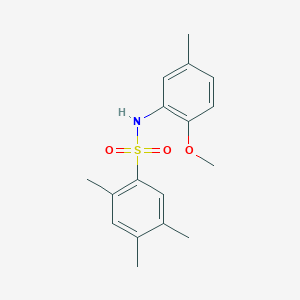
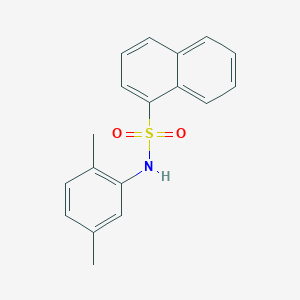
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
